

2-Chlorobutyryl chloride physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Chlorobutyryl chloride*

Cat. No.: *B1583198*

[Get Quote](#)

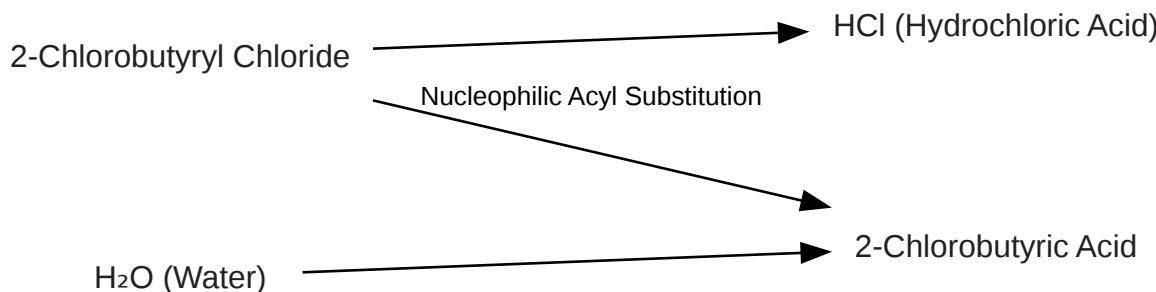
An In-depth Technical Guide to **2-Chlorobutyryl Chloride**: Properties, Handling, and Applications

Introduction

2-Chlorobutyryl chloride (CAS No. 7623-11-2) is a highly reactive acyl chloride that serves as a critical building block in various chemical syntheses.^[1] Its bifunctional nature, featuring both an acid chloride and an alkyl chloride, makes it a versatile intermediate for introducing the 2-chlorobutyryl group into molecules.^[1] This guide provides a detailed examination of its physical and chemical properties, safety protocols, and primary applications, tailored for professionals in research and drug development.

Core Physicochemical Properties

2-Chlorobutyryl chloride is a colorless to pale yellow liquid characterized by a pungent odor.^[2] Its key physical and chemical identifiers are summarized below.


Property	Value	Source
CAS Number	7623-11-2	[1] [2] [3] [4]
IUPAC Name	2-chlorobutanyl chloride	[2]
Molecular Formula	C ₄ H ₆ Cl ₂ O	[1] [2] [3] [4] [5]
Molecular Weight	140.99 g/mol	[1] [2] [5]
Boiling Point	138-140 °C at 760 mmHg	[1] [2]
Density	1.236 g/cm ³ at 20°C	[2]
Refractive Index	1.4510	[2]
InChI Key	KVQJVAOMYWTLEO- UHFFFAOYSA-N	[2] [4]
Canonical SMILES	CCC(C(=O)Cl)Cl	[2]

Reactivity and Chemical Behavior

The chemical behavior of **2-chlorobutyl chloride** is dominated by the highly electrophilic carbonyl carbon of the acyl chloride group. This functional group makes the compound exceptionally reactive towards nucleophiles.

Hydrolysis

A primary characteristic is its violent reactivity with water.[\[3\]](#)[\[6\]](#) **2-Chlorobutyl chloride** readily undergoes hydrolysis to form 2-chlorobutyric acid and hydrochloric acid.[\[2\]](#) This reaction is rapid and exothermic, precluding the determination of traditional aqueous solubility.[\[2\]](#) This high sensitivity to moisture necessitates handling the compound under anhydrous conditions.[\[3\]](#)

[Click to download full resolution via product page](#)

Caption: Hydrolysis of **2-Chlorobutyryl Chloride**.

Nucleophilic Acyl Substitution

Beyond water, **2-chlorobutyryl chloride** reacts readily with other nucleophiles such as alcohols (to form esters), amines (to form amides), and thiols (to form thioesters). This reactivity is the foundation of its utility as an acylating agent in organic synthesis.[\[1\]](#)

Synthesis and Industrial Production

The industrial synthesis of **2-chlorobutyryl chloride** is most commonly achieved through the chlorination of butyric acid or its derivatives.[\[2\]](#) One prevalent method involves reacting butyric acid with chlorinating agents like thionyl chloride (SOCl_2) or phosphorus pentachloride (PCl_5).[\[2\]](#) Another significant industrial route is the chlorination of gamma-butyrolactone using thionyl chloride, a method favored for its high yield and operational simplicity.[\[2\]](#)

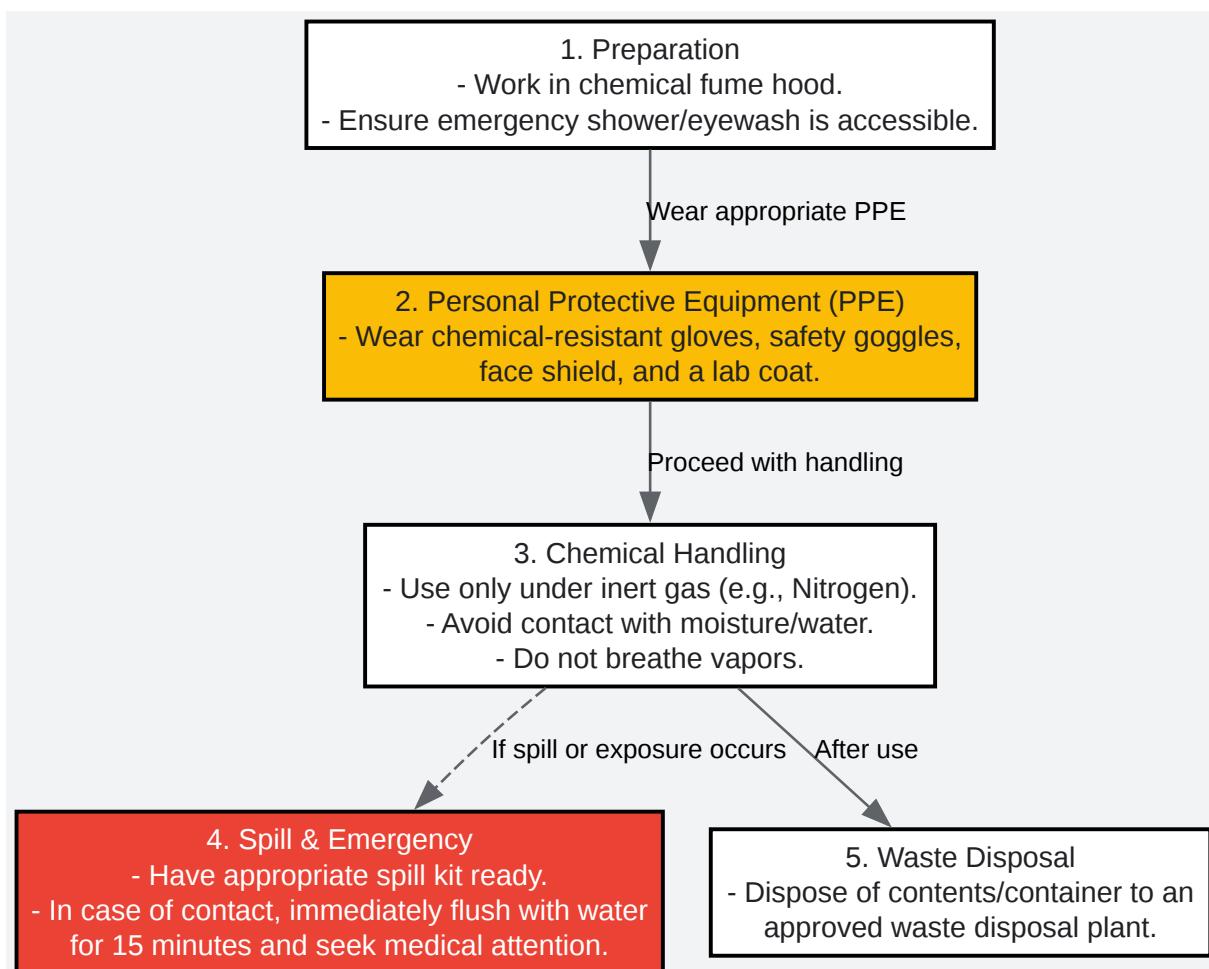
Applications in Research and Development

2-Chlorobutyryl chloride is a key intermediate in the synthesis of fine chemicals, particularly for the pharmaceutical and agrochemical industries.[\[1\]](#)[\[2\]](#)

- **Pharmaceutical Intermediates:** It is used in the synthesis of various active pharmaceutical ingredients (APIs).[\[1\]](#)[\[6\]](#) Its structure is incorporated into more complex molecules designed for specific therapeutic targets.
- **Agrochemical Synthesis:** The compound serves as a precursor for pesticides and herbicides.

- **Organic Synthesis:** In a laboratory setting, it is a versatile reagent for acylation reactions, enabling the construction of complex organic frameworks.[\[1\]](#)[\[2\]](#)

Safety, Handling, and Storage


DANGER: **2-Chlorobutyryl chloride** is a corrosive and hazardous substance that requires strict safety protocols.

Hazard Identification

- **Skin and Eye Contact:** Causes severe skin burns and serious eye damage.
- **Inhalation:** May cause respiratory irritation. Inhalation can be toxic and may lead to severe irritation of the respiratory tract, chemical burns, and pulmonary edema.[\[7\]](#)
- **Ingestion:** Harmful if swallowed and causes gastrointestinal tract burns.[\[7\]](#)
- **Reactivity:** Reacts violently with water, strong bases, alcohols, and amines.

Safe Handling Protocol

Adherence to a strict handling procedure is critical to ensure personnel safety.

[Click to download full resolution via product page](#)

Caption: Workflow for Safe Handling of **2-Chlorobutyl Chloride**.

Storage

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

- Conditions: Store in a cool, dry, and well-ventilated place, locked up and away from incompatible materials.
- Container: Keep containers tightly closed and sealed. It is often stored under an inert gas like nitrogen to prevent reaction with atmospheric moisture.^[1]
- Area: Designate a corrosives area for storage.

Experimental Protocol: General Acylation Reaction

This protocol outlines a representative procedure for using **2-chlorobutyryl chloride** as an acylating agent.

Objective: To acylate a generic primary amine ($R-NH_2$) with **2-chlorobutyryl chloride**.

Materials:

- **2-Chlorobutyryl chloride**
- Primary amine ($R-NH_2$)
- Anhydrous aprotic solvent (e.g., Dichloromethane, THF)
- Tertiary amine base (e.g., Triethylamine) to scavenge HCl byproduct
- Nitrogen or Argon gas supply
- Schlenk line or glovebox
- Magnetic stirrer and stir bar
- Ice bath

Procedure:

- System Preparation: Assemble the reaction glassware and dry thoroughly under vacuum or in an oven. Allow to cool to room temperature under an inert atmosphere (Nitrogen or Argon). Causality: This step is crucial to remove any residual moisture that would hydrolyze the highly reactive **2-chlorobutyryl chloride**.
- Reagent Dissolution: In the reaction flask, dissolve the primary amine and the tertiary amine base in the anhydrous solvent.
- Cooling: Cool the reaction mixture to 0 °C using an ice bath. Causality: Acylation reactions are often exothermic. Cooling controls the reaction rate and minimizes potential side reactions.

- Addition of Acyl Chloride: Add **2-chlorobutyryl chloride** to the cooled solution dropwise via a syringe. Maintain a slow addition rate to control the exotherm.
- Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates completion.
- Workup: Quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product using column chromatography or distillation as appropriate.

Conclusion

2-Chlorobutyryl chloride is a cornerstone intermediate in modern organic synthesis, valued for its predictable reactivity. Its utility, however, is paired with significant handling risks. A thorough understanding of its physical properties, chemical reactivity, and stringent adherence to safety protocols are paramount for its effective and safe application in research and manufacturing environments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chlorobutyryl chloride [myskinrecipes.com]
- 2. Buy 2-Chlorobutyryl chloride | 7623-11-2 [smolecule.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-chlorobutyryl chloride [stenutz.eu]
- 5. (S)-2-chlorobutyryl chloride | C4H6Cl2O | CID 7568783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-CHLOROBUTYRYL CHLORIDE | 7623-11-2 [chemicalbook.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- To cite this document: BenchChem. [2-Chlorobutyryl chloride physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583198#2-chlorobutyryl-chloride-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com